(r)-1-Aminobenzyl-phosphonic acid hydrochloride
Description
Properties
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSMPODGJTHMF-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobenzyl-phosphonic acid hydrochloride typically involves the reaction of benzylamine with a phosphonic acid derivative. One common method includes the use of benzylamine and diethyl phosphite in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under controlled temperature conditions to yield the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{EtO})_2\text{P(O)H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{P(O)(OH)}_2 ]
Industrial Production Methods
Industrial production of ®-1-Aminobenzyl-phosphonic acid hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Deamination with Nitrous Acid (HNO₂)
(R)-1-aminobenzyl-phosphonic acid hydrochloride undergoes deamination in the presence of HNO₂ (generated in situ from NaNO₂), yielding a mixture of substitution, elimination, and rearrangement products . The reaction proceeds via a diazonium intermediate, followed by the formation of a 1-phosphonoalkylium ion (9 ), which reacts with nucleophiles or undergoes fragmentation:
Key Products and Conversions (Table 2 ):
| Substrate (R) | Conversion to 1-Hydroxyalkylphosphonic Acid (5 ) | Conversion to H₃PO₄ |
|---|---|---|
| Phenyl | 97% | 3% |
-
Primary pathway : Nucleophilic substitution by water generates 1-hydroxy(phenyl)methylphosphonic acid (5f ) as the major product .
-
Minor pathway : Fragmentation of the carbocation intermediate produces phosphoric acid (H₃PO₄), observed in all reactions .
Rearrangement
In analogous systems (e.g., 1-amino-2-phenylethylphosphonic acid), carbocation rearrangement leads to 2-hydroxy-1-phenylethylphosphonic acid (5″g ) via a cyclic intermediate (9″g ) . This suggests potential stereochemical outcomes for (R)-configured substrates, though explicit data for the (R)-enantiomer remains underexplored.
Stability and Hydrolysis Considerations
While not directly studied for this compound, related phosphonates hydrolyze via acid-catalyzed mechanisms (A<sub>Ac</sub>2 or A<sub>Al</sub>1) . Hydrolysis rates depend on:
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (R)-1-Aminobenzyl-phosphonic acid hydrochloride is its ability to inhibit specific enzymes. The phosphonic acid group can bind to the active sites of enzymes, thereby obstructing their activity. This property has been explored in several contexts:
- Bone Resorption : Research indicates that this compound may inhibit enzymes crucial for bone resorption, making it a candidate for osteoporosis treatment.
- DNA Repair Mechanisms : The compound has shown potential in inhibiting enzymes associated with DNA repair, such as topoisomerases and phosphodiesterases. This inhibition could enhance the efficacy of chemotherapeutic agents in cancer treatment.
Imaging Studies
This compound can be radiolabeled with isotopes like technetium-99m. This characteristic enables its use in imaging studies, particularly for diagnosing bone diseases through bone scintigraphy. The ability to visualize biological processes non-invasively opens new avenues for early detection and monitoring of conditions such as osteoporosis and metastatic bone disease.
Catalysis and Material Science
The structural properties of this compound allow it to interact with metal ions, which can be harnessed for catalytic applications. Studies have investigated its use in developing new catalysts for organic reactions, enhancing reaction efficiency and selectivity. This application is particularly relevant in green chemistry, where the development of sustainable catalytic processes is crucial.
Pharmacological Applications
The compound's interactions with biological macromolecules have made it a subject of interest in pharmacology:
- NMDA Receptor Studies : Research has shown that certain analogs of this compound exhibit affinity for N-methyl-D-aspartate (NMDA) receptors, suggesting potential applications in neuropharmacology . These interactions are critical for understanding how this compound could modulate neurological processes.
- Potential Drug Development : The ability to mimic natural substrates due to its structural features makes this compound a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzylphosphonic Acid | Contains a benzyl group | Used as a phosphate mimic in signaling pathways |
| Phenylphosphonic Acid | Aromatic ring similar to benzyl | Effective in enzyme inhibition studies |
| α-Amino Phosphonic Acid | Amino group attached to phosphonic acid | Known for its role as an ore collector in flotation processes |
The distinct combination of an amino group and a phosphonic acid moiety in this compound facilitates unique biological interactions that are not fully realized by other compounds listed above.
Mechanism of Action
The mechanism of action of ®-1-Aminobenzyl-phosphonic acid hydrochloride involves its interaction with molecular targets such as enzymes. The phosphonic acid group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its normal substrate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Hydrochloride Salts
Hydrochloride salts are commonly employed to enhance solubility and bioavailability. The evidence highlights several hydrochlorides with distinct biological activities:



Key Differences :
- In contrast, the hydrochlorides listed above primarily interact with receptors or ion channels.
- Unlike Nicardipine hydrochloride, which is stable under acidic conditions , phosphonic acid derivatives may exhibit pH-dependent solubility due to their zwitterionic nature, though specific data for this compound is absent in the evidence.
Comparison with Amino Acid Derivatives
describes amino acid derivatives such as (R)-2-amino-2-phenylacetic acid and related bicyclic structures. These compounds share a chiral amino-phenyl motif but lack the phosphonic acid group.
Key Differences :
- The phosphonic acid group in (R)-1-Aminobenzyl-phosphonic acid hydrochloride introduces a negatively charged moiety at physiological pH, enabling interactions with metal ions (e.g., Zn²⁺ in metalloproteases). This is absent in the amino acid derivatives listed.
Biological Activity
(R)-1-Aminobenzyl-phosphonic acid hydrochloride is a phosphonic acid derivative that has garnered attention in biological research due to its potential as an enzyme inhibitor and its therapeutic applications. This compound's unique structure, featuring both an amino group and a phosphonic acid group, enhances its reactivity and biological activity, making it a valuable subject for investigation in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to interact with enzymes. The phosphonic acid moiety mimics the transition state of enzyme-catalyzed reactions, allowing it to form stable complexes with enzyme active sites. This interaction leads to the inhibition of enzyme activity, which can be beneficial in treating various diseases, including certain cancers and bacterial infections.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting specific enzymes. The binding affinity and inhibition kinetics can vary based on the enzyme targeted. For example, studies have shown that this compound can inhibit serine proteases by forming a stable enzyme-inhibitor complex .
Antibacterial Activity
The compound has also been explored for its antibacterial properties. Phosphonates are known to exhibit antibacterial effects, and this compound may enhance this activity through structural modifications that increase binding affinity to bacterial enzymes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzylphosphonic Acid | Lacks amino group | Limited biological activity |
| Aminomethylphosphonic Acid | Contains an amino group | Moderate antibacterial activity |
| Phenylphosphonic Acid | Similar aromatic ring | Lower enzyme inhibition |
| This compound | Contains both amino and phosphonic acid groups | High potential for enzyme inhibition and antibacterial activity |
Study on Antiviral Activity
In a study evaluating the antiviral potential of various phosphonates, this compound was tested against HIV-1 and HCV. Although it exhibited low binding affinity in vitro, modifications to the compound's structure could enhance its efficacy against these viruses .
Antimicrobial Screening
Another research effort focused on the antimicrobial properties of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that while the compound showed some inhibitory effects, further optimization is necessary to improve its potency .
Q & A
Q. Q1. What are the established synthetic routes for (R)-1-Aminobenzyl-phosphonic acid hydrochloride, and how can purity be optimized during synthesis?
Methodological Answer : Synthesis typically involves stereoselective phosphorylation of benzylamine derivatives, followed by hydrochloric acid treatment for salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency .
- Catalysts : Chiral catalysts may enhance enantiomeric excess (e.e.), critical for retaining stereochemical integrity .
- Purification : Recrystallization in ethanol/water mixtures removes byproducts, while HPLC with chiral columns validates e.e. (>98%) .
- Purity assessment : Use NMR to confirm phosphonic acid group integrity and elemental analysis for stoichiometric validation .
Q. Q2. How can researchers distinguish this compound from structurally similar phosphonic acid derivatives?
Methodological Answer : Comparative characterization requires:
- Spectroscopic differentiation : NMR chemical shifts at δ 3.8–4.2 ppm (benzyl-CH-P) and NMR signals for the aromatic ring (CH-) distinguish it from alkyl-chain analogs like (1R)-(-)-(1-Aminohexyl)phosphonic acid .
- Chiral chromatography : Use a Chiralpak® IA column to resolve the (R)-enantiomer from racemic mixtures or (S)-counterparts .
- X-ray crystallography : Resolve stereochemistry via single-crystal analysis, particularly for confirming absolute configuration .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s inhibitory activity against metalloenzymes, and how can this be experimentally validated?
Methodological Answer : The phosphonic acid group chelates metal ions (e.g., Zn) in enzyme active sites. To validate:
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolidases) under varying pH and metal ion concentrations .
- Molecular docking : Compare binding affinities of (R)- vs. (S)-enantiomers using software like AutoDock Vina, focusing on hydrogen bonding with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify metal-ion binding thermodynamics to correlate with inhibitory potency .
Q. Q4. How do solvent polarity and temperature affect the compound’s stability in aqueous formulations for biological assays?
Methodological Answer : Stability studies should include:
- Accelerated degradation : Expose the compound to buffers (pH 2–9) at 40°C for 14 days, monitoring decomposition via LC-MS .
- Hydrolysis kinetics : Track phosphonic acid ester hydrolysis rates using NMR in DO at 25°C and 37°C .
- Excipient screening : Co-formulate with viscosity-reducing agents (e.g., pyridoxine hydrochloride) to mitigate aggregation in high-concentration solutions .
Q. Q5. What strategies resolve contradictions in reported spectroscopic data for this compound across literature sources?
Methodological Answer : Discrepancies often arise from solvent effects or impurity interference. Mitigation steps:
- Standardized protocols : Adopt IUPAC guidelines for NMR acquisition (e.g., 500 MHz, DMSO-d as solvent) .
- Cross-validation : Compare IR spectra (P=O stretch at 1150–1250 cm) and melting points (decomposition >250°C) with certified reference samples .
- Collaborative studies : Replicate data across independent labs using identical instrumentation (e.g., Bruker Avance III HD) .
Q. Q6. What computational methods predict the compound’s bioavailability and blood-brain barrier (BBB) permeability?
Methodological Answer :
- In silico modeling : Use SwissADME to calculate physicochemical descriptors (logP = -1.2, TPSA = 89 Ų), indicating low BBB penetration .
- Molecular dynamics simulations : Simulate lipid bilayer interactions to assess passive diffusion rates .
- In vitro validation : Perform parallel artificial membrane permeability assays (PAMPA) with porcine brain lipid extracts .
Data Reporting and Reproducibility
Q. Q7. How should researchers document synthetic yields and enantiomeric excess (e.e.) to ensure reproducibility?
Methodological Answer :
- Tabulate data : Include reaction temperature, solvent volume, catalyst loading, and isolated yield (e.g., 65% yield, 96% e.e.) .
- Statistical reporting : Provide mean ± SD for triplicate experiments and p-values for comparative studies .
- Deposit spectra : Share raw NMR and HPLC files in repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



